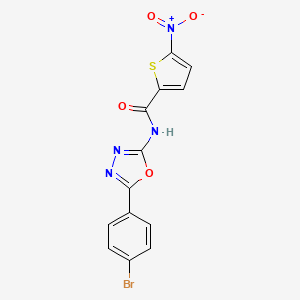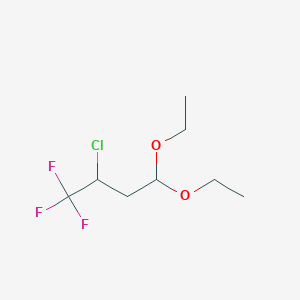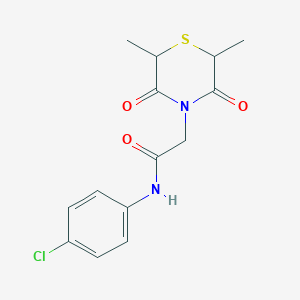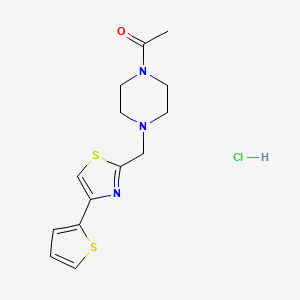![molecular formula C13H19BO4S B2929932 (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol CAS No. 2246848-14-4](/img/structure/B2929932.png)
(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol” is a chemical compound with the CAS Number: 2246848-14-4 . Its IUPAC name is 4-[2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethoxy]phenylboronic acid . The compound has a molecular weight of 282.17 .
Molecular Structure Analysis
The molecular formula of this compound is C13H19BO4S . The InChI code for the compound is 1S/C13H19BO4S/c15-14(16)11-1-3-12(4-2-11)18-9-10-19-13-5-7-17-8-6-13/h1-4,13,15-16H,5-10H2 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.22±0.1 g/cm3 . Its boiling point is predicted to be 497.0±55.0 °C . The compound’s melting point and flash point are not specified in the search results .Applications De Recherche Scientifique
Boronic Acid Derivatives in Sensing Applications
Boronic acids, including phenylboronic acid derivatives, are known for their ability to form reversible complexes with diols and Lewis bases . This property is exploited in sensing applications, where they can be used in homogeneous assays or heterogeneous detection systems. The (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol could potentially be used in the development of sensors for detecting saccharides, glycoproteins, or other cis-diol-containing biomolecules.
Material Science: Functionalized Polymers
Phenylboronic acid-functionalized polymers have been synthesized for selective enrichment of cis-diol-containing molecules . The (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol could be incorporated into polymers to create materials with specific binding affinities, useful in separation technologies or as fluorescent markers for imaging applications.
Biomedical Applications: Drug Delivery Systems
Phenylboronic acid derivatives have been explored for their use in drug delivery systems due to their pH-responsive capture/release characteristics . The compound could be investigated for its potential to act as a carrier molecule that releases therapeutic agents under specific physiological conditions.
Analytical Chemistry: Chromatography
In chromatography, boronic acids can be used to separate and purify glycosylated molecules . The (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol might serve as a stationary phase component to selectively bind and release sugars and other diol-containing compounds.
Chemical Synthesis: Building Blocks
Compounds with boronic acid groups are valuable building blocks in organic synthesis . They can participate in Suzuki coupling reactions, which are pivotal in constructing complex organic molecules. The subject compound could be utilized to introduce a phenylboronic acid moiety into larger molecules.
Life Sciences: Molecular Probes
The unique structure of (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol suggests its potential use as a molecular probe in life sciences research. It could be used to study protein-carbohydrate interactions or to label cells with specific markers for tracking and analysis purposes .
Organic Electronics: Semiconductors
Boronic acid derivatives have been investigated for their electronic properties and potential use in organic semiconductors . The electron-deficient boron center in (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol could contribute to charge transport in organic electronic devices.
Propriétés
IUPAC Name |
[4-[2-(oxan-4-ylsulfanyl)ethoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c15-14(16)11-1-3-12(4-2-11)18-9-10-19-13-5-7-17-8-6-13/h1-4,13,15-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDQGVIIKXIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCSC2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)
![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)
![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)
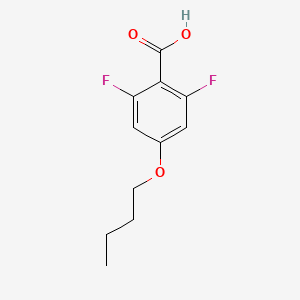
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)

![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)

